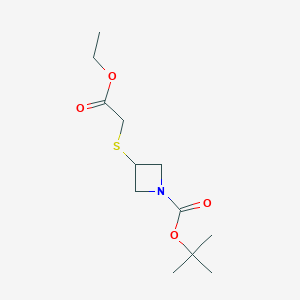

tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate

Description

tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate is a sulfur-containing azetidine derivative with a thioether linkage connecting the azetidine ring to an ethyl ethoxy ester group. This compound has a molecular formula of C₁₂H₂₁NO₄, a molecular weight of 243.30 g/mol, and is typically a liquid (oil) with a purity ≥95%.

The tert-butyloxycarbonyl (Boc) group at the 1-position of the azetidine ring enhances steric protection, while the 3-position substituent (2-ethoxy-2-oxoethyl) introduces reactivity for further functionalization. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its azetidine core for bioactive molecule development .

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)sulfanylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-5-16-10(14)8-18-9-6-13(7-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCHJUPYXUCHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

- Molecular Formula : C₁₂H₂₁NO₄S

- Molecular Weight : 239.31 g/mol

- CAS Number : 158602-35-8

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects against various strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL, suggesting moderate antibacterial efficacy.

Cytotoxicity

In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be in the micromolar range, indicating promising potential as an anticancer agent.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays revealed effective inhibition of certain kinases critical for cancer progression and metabolic regulation. This suggests that the compound may be useful in drug design targeting metabolic disorders.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of various enzymes, preventing substrate binding and subsequent catalytic activity.

- Cellular Interaction : It interacts with cellular pathways that regulate growth and apoptosis, particularly in cancer cells.

- Antimicrobial Mechanism : The specific mechanism of its antibacterial action remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Enzyme Inhibition |

|---|---|---|---|

| tert-butyl 3-(2-ethoxy-2-oxoethyl)-thioazetidine | 32 - 128 | Micromolar range | Yes |

| Methyl 1-Boc-azetidine-3-carboxylate | Not reported | Not reported | Yes |

| tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine | Not reported | Not reported | Yes |

Case Studies

- Antibacterial Studies : A pivotal study highlighted the antibacterial properties of various azetidine derivatives, including tert-butyl 3-(2-ethoxy-2-oxoethyl)-thioazetidine. Results indicated significant inhibition against S. aureus and E. coli, marking it as a candidate for further development in antimicrobial therapies.

- Cytotoxicity Assays : Research focused on cancer therapeutics tested the compound against human cancer cell lines (e.g., HeLa, MCF-7), revealing cytotoxic effects that warrant further investigation into its mechanism of action.

- Enzymatic Activity Research : Studies involving enzyme assays demonstrated that this compound effectively inhibited kinase activity, which is crucial for understanding its role in cancer progression and potential therapeutic applications.

Comparison with Similar Compounds

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₁H₁₉NO₄

- Key Differences : Replaces the ethoxy group with a methoxy ester.

- Synthesis : Prepared via aza-Michael addition using DBU catalysis (55–65% yield, ).

- Properties : Lower molecular weight (229.28 g/mol) and higher polarity due to the smaller methoxy group. Exhibits similar TPSA (55.4 Ų) but distinct reactivity in nucleophilic substitutions .

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b)

- Structure : Contains an α,β-unsaturated ester (ethylidene group).

- Synthesis : Produced via General Procedure A (66% yield, colorless oil, ).

- Reactivity : The conjugated double bond enhances electrophilicity, enabling Diels-Alder or Michael addition reactions, unlike the saturated analog .

Thioether vs. Amino or Direct Linkages

tert-Butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate

- CAS : 1463522-56-6

- Structure: Amino (-NH-) linkage instead of thioether.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Properties: Higher hydrogen bond donor count (2 vs. 0 for thioether analog) and increased solubility in polar solvents. Purity ≥95% ( ).

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate

- CAS : 1820718-53-3

- Structure : Thioether-linked to a formylphenyl group.

- Applications : The formyl group enables Schiff base formation, making it useful in covalent inhibitor design ( ).

Ring-Modified Analogs

Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate

tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

- CAS : 152537-04-7

- Structure : Oxoethyl substituent instead of ethoxy ester.

- Reactivity : The aldehyde group (post-deprotection) facilitates reductive amination or nucleophilic additions ( ).

Comparative Data Table

*Calculated value based on molecular formula.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl 3-((2-ethoxy-2-oxoethyl)thio)azetidine-1-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, analogous azetidine carboxylates are prepared by reacting tert-butyl azetidine carboxylate precursors with thiol-containing reagents under basic conditions (e.g., NaH in THF) . Optimizing stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity is critical to minimize side reactions like oxidation of the thioether group. Column chromatography with gradients of hexanes/EtOAc (3:2, +0.25% Et₃N) is often used for purification to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related tert-butyl azetidine carboxylates in Acta Crystallographica reports . Complementary methods include:

- NMR : ¹H/¹³C NMR to verify the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and ester groups (δ ~1.4 ppm for tert-butyl, δ ~4.1–4.3 ppm for ethoxy).

- HRMS : To confirm molecular weight (e.g., C₁₂H₂₁NO₃S has a theoretical mass of 283.12 g/mol).

- HPLC : For purity assessment (>95% by area normalization) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Azetidine carboxylates are valued as intermediates for bioactive molecules. The thioether and ester groups enable further functionalization, such as:

- Peptide mimetics : Incorporation into protease inhibitors via substitution of the ethoxy group.

- Ligand design : Coordination to metal centers in catalysis (e.g., Pd-catalyzed cross-coupling) .

- Biological probes : Radiolabeling or fluorophore conjugation for target engagement studies .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during thioether formation in the synthesis of this compound?

- Methodological Answer : Thiol oxidation and disulfide byproducts are common challenges. Strategies include:

- Inert atmosphere : Use N₂/Ar to prevent oxidation of the thiol reagent.

- Radical scavengers : Additions like TEMPO (0.1 equiv) suppress radical-mediated side reactions.

- Stepwise activation : Pre-activate the azetidine ring with a leaving group (e.g., mesylate) before introducing the thiol nucleophile .

- Data Analysis : Monitor reaction progress via TLC or LC-MS to identify optimal quenching times and minimize over-reaction .

Q. How should contradictory biological activity data for structurally similar azetidine carboxylates be interpreted?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent/DMSO concentrations) or impurities. To resolve contradictions:

- Reproducibility checks : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines).

- Metabolite profiling : Use LC-HRMS to identify degradation products that may influence activity .

- Structural analogs : Synthesize and test derivatives (e.g., replacing the ethoxy group with methoxy) to isolate structure-activity relationships (SAR) .

Q. What mechanistic insights explain the reactivity of the ethoxy-oxoethyl moiety in nucleophilic acyl substitution reactions?

- Methodological Answer : The ethoxy-oxoethyl group acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent carbonyl carbon. Mechanistic studies (e.g., DFT calculations) can reveal:

- Transition states : Steric effects from the tert-butyl group may slow nucleophilic attack, favoring alternative pathways.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the tetrahedral intermediate, improving reaction rates .

- Experimental validation : Use kinetic isotopic effects (KIE) or Hammett plots to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.